四硼化钬

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Holmium tetraboride (HoB4) is a rare-earth metal of the lanthanide series of the periodic table . It is a frustrated rare-earth tetraboride . The rare-earth ions in HoB4 are topologically equivalent to the frustrated Shastry-Sutherland lattice .

Synthesis Analysis

HoB4 can be synthesized using the floating-zone method with a high-power xenon arc-lamp furnace . The temperature changes of the a and c lattice parameters for the terbium, holmium, erbium, and lutetium tetraborides for 5–300 K have been estimated .Molecular Structure Analysis

HoB4 shows magnetic phase transitions at T N1= 7:1 K to an incommensurate state with a propagation vector (ε;ε;ε0), where ε= 0:02 and ε = 0:43 and at T N2= 5:7 K to a non-collinear commensurate antiferromagnetic structure .Chemical Reactions Analysis

The specific behavior of the magnetic subsystems of rare-earth tetraborides and the specificity of phase transformations happening in them—both magnetic and structural—have been widely studied .Physical And Chemical Properties Analysis

Holmium is a moderately hard, silvery white metal that is relatively stable in air . It readily reacts with diluted acids but does not react with either diluted or concentrated hydrofluoric acid (HF), due to the formation of a protective surface layer of HoF3 .科学研究应用

低温热容

四硼化钬的热容已在 2 至 300 K 的温度范围内进行了研究。这项研究对于了解其电子、晶格和磁性非常重要,并有助于固态物理学领域 (Novikov 等,2011)。

磁性 X 射线散射研究

钬的磁性已使用同步辐射进行了探索。这项研究提供了对其磁性结构的见解,并且对于材料科学和磁性研究非常重要 (Gibbs 等,1985)。

癌症治疗

钬已被研究用于癌症治疗,特别是在激光手术、MRI 成像和放射性核素治疗中。这是因为它能够被激活成放射性形式,使其在治疗癌症中很有用 (Shi, Johnsen, & Di Pasqua, 2017)。

医用同位素应用

钬-166,钬的放射性核素,具有各种医学应用,例如治疗肝脏恶性肿瘤和骨转移 (Klaassen 等,2019)。

钬激光碎石术

钬激光器在碎石术中的应用(一种分解肾结石的过程)是一项重要的泌尿科应用。这涉及研究激光激活期间流体的热响应 (Aldoukhi 等,2017)。

铜吸收研究

钬已被用作人类铜吸收研究中的粪便标记物。这一应用与营养学和生物化学领域相关 (Harvey 等,2002)。

晶体的生长和光学性质

钬掺杂晶体因其吸收和荧光光谱而受到研究,为材料科学和光学领域的研究做出了贡献 (Li 等,2003)。

钬和碳系统

钬-碳系统的汽化已被研究以了解它们的键和原子化能,这对于材料化学至关重要 (Balducci 等,1969)。

作用机制

安全和危害

未来方向

属性

InChI |

InChI=1S/2B2.Ho/c2*1-2; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOKSHUIHKIXKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

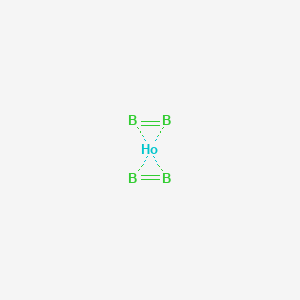

[B]=[B].[B]=[B].[Ho] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4Ho |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Holmium tetraboride | |

CAS RN |

12045-77-1 |

Source

|

| Record name | Holmium boride (HoB4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Holmium tetraboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azatricyclo[4.2.1.02,5]non-7-en-4-one](/img/structure/B1143771.png)